An In-depth Technical Guide to Ethyl 2,4,5-trifluorobenzoylacetate
An In-depth Technical Guide to Ethyl 2,4,5-trifluorobenzoylacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2,4,5-trifluorobenzoylacetate is a fluorinated β-keto ester of significant interest in synthetic organic chemistry. Its unique structural features, particularly the trifluorinated phenyl ring, make it a valuable intermediate in the synthesis of a range of biologically active molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, and key applications of Ethyl 2,4,5-trifluorobenzoylacetate. While specific experimental spectral data is not widely available, this guide presents expected analytical characteristics based on its structure.
Chemical and Physical Properties
Ethyl 2,4,5-trifluorobenzoylacetate, also known by its IUPAC name ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate, is a white to off-white crystalline solid at room temperature. Its key identifiers and physicochemical properties are summarized in the tables below for easy reference.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 98349-24-7 |
| Molecular Formula | C₁₁H₉F₃O₃ |
| IUPAC Name | ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate |
| Synonyms | 3-Oxo-3-(2,4,5-trifluoro-phenyl)-propionic acid ethyl ester, Ethyl 3-(2,4,5-trifluorophenyl)-3-oxopropanoate |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 246.18 g/mol | [1][2] |
| Melting Point | 66-68 °C | |
| Boiling Point | 92 °C @ 0.08 Torr174-176 °C (Predicted) | [3] |
| Density | 1.36 g/mL | [3] |
| pKa (Predicted) | 10.26 ± 0.50 | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in toluene and other common organic solvents. |
Synthesis of Ethyl 2,4,5-trifluorobenzoylacetate
A plausible and common method for the synthesis of β-keto esters such as Ethyl 2,4,5-trifluorobenzoylacetate is the Claisen condensation reaction. This reaction involves the condensation of an ester with an enolizable proton with another ester. In this case, the synthesis would likely involve the reaction of a derivative of 2,4,5-trifluorobenzoic acid with ethyl acetate in the presence of a strong base.
Experimental Protocol: Plausible Synthesis via Claisen Condensation
Materials:
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2,4,5-Trifluorobenzoyl chloride
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Ethyl acetate
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Sodium ethoxide (NaOEt) or another suitable strong base (e.g., sodium hydride)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Hydrochloric acid (HCl), dilute solution
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
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Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, a solution of sodium ethoxide in anhydrous ethanol is prepared, or sodium hydride is suspended in anhydrous THF.
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Addition of Ethyl Acetate: Ethyl acetate is added dropwise to the base at 0 °C to form the ethyl acetate enolate. The reaction mixture is stirred under a nitrogen atmosphere.
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Condensation: A solution of 2,4,5-trifluorobenzoyl chloride in anhydrous diethyl ether or THF is added dropwise to the enolate solution while maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure the completion of the condensation.
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Work-up: The reaction is quenched by the slow addition of a dilute aqueous solution of hydrochloric acid until the mixture is acidic (pH ~5-6). The aqueous layer is separated and extracted with diethyl ether.
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Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure Ethyl 2,4,5-trifluorobenzoylacetate.
Caption: Proposed synthesis of Ethyl 2,4,5-trifluorobenzoylacetate.
Analytical Characterization (Expected)
Table 3: Expected Spectroscopic Data
| Technique | Expected Characteristic Signals |
| ¹H NMR | ~1.3 ppm (t, 3H): -CH₃ of the ethyl group.~4.2 ppm (q, 2H): -CH₂- of the ethyl group.~4.0 ppm (s, 2H): -CH₂- group between the carbonyls.~7.2-7.8 ppm (m, 2H): Aromatic protons, showing complex splitting due to F-H coupling. |
| ¹³C NMR | ~14 ppm: -CH₃ of the ethyl group.~62 ppm: -OCH₂- of the ethyl group.~46 ppm: -CH₂- group between the carbonyls.~105-125 ppm: Aromatic carbons, showing complex splitting due to C-F coupling.~145-160 ppm (multiplets): Fluorine-substituted aromatic carbons (C-F).~168 ppm: Ester carbonyl carbon.~185 ppm: Ketone carbonyl carbon. |
| FT-IR (cm⁻¹) | ~3100-3000: Aromatic C-H stretch.~2980-2850: Aliphatic C-H stretch.~1740: Ester C=O stretch.~1690: Ketone C=O stretch.~1600, ~1500: Aromatic C=C stretch.~1250-1000: C-F stretch. |
| Mass Spectrometry (EI) | Expected m/z fragments: 246 (M⁺): Molecular ion.201: [M - OEt]⁺173: [M - COOEt]⁺145: [2,4,5-F₃C₆H₂CO]⁺ |
Applications in Drug Development and Agrochemicals
Ethyl 2,4,5-trifluorobenzoylacetate is a key building block in the synthesis of various high-value chemical entities.
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Pharmaceutical Synthesis: It is a crucial intermediate in the preparation of certain pharmaceuticals. A notable example is its use in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The trifluorinated phenyl moiety is a key structural feature of Sitagliptin.
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Agrochemical Synthesis: The presence of fluorine atoms can significantly enhance the biological activity and metabolic stability of agrochemicals. Ethyl 2,4,5-trifluorobenzoylacetate serves as a precursor for the synthesis of novel herbicides and pesticides.
Caption: Applications of Ethyl 2,4,5-trifluorobenzoylacetate.
Safety and Handling
Ethyl 2,4,5-trifluorobenzoylacetate should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Ethyl 2,4,5-trifluorobenzoylacetate is a versatile and valuable chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This guide has provided a detailed overview of its properties, a plausible synthetic route, and its key applications. Further research into its reaction mechanisms and the development of more efficient synthetic protocols will continue to enhance its utility in the creation of novel and effective chemical entities.
